6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Overview
Description
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the fluorine and methyl substitutions.
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole: A brominated analogue with similar structural properties.
1H-indole: Another heterocyclic aromatic compound with a similar structure but different biological activities.
Uniqueness
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
6-fluoro-1,2-dimethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHGFWPHULWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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